The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2-(5-bromopyrimidin-2-yl)acetamide. Its CAS Registry Number is 180530-15-8, and it is often used in research related to pharmaceuticals and organic synthesis. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in the synthesis of more complex organic molecules .
The synthesis of 2-(5-Bromopyrimidin-2-yl)acetamide can be achieved through several methods, primarily involving the bromination of pyrimidine derivatives followed by acetamidation.
Methodology:
For example, one synthesis method involves mixing 45 grams (0.208 mol) of 5-bromopyridin-2-acetic acid with ethyl acetate, followed by the addition of benzylamine and propylphosphonic anhydride at controlled temperatures . This reaction typically yields high purity products, which can be analyzed via techniques like High-Performance Liquid Chromatography (HPLC).
The molecular structure of 2-(5-Bromopyrimidin-2-yl)acetamide can be described as follows:
The compound's structure can be visualized using molecular modeling software, which helps in understanding its three-dimensional conformation and potential interactions with biological targets.
2-(5-Bromopyrimidin-2-yl)acetamide participates in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing more complex derivatives that exhibit enhanced biological activities or specific pharmacological properties .
The mechanism of action for compounds like 2-(5-Bromopyrimidin-2-yl)acetamide typically involves interaction with specific biological targets, such as enzymes or receptors. While detailed studies specifically on this compound may be limited, similar compounds have been shown to inhibit various enzymes involved in cellular signaling pathways.
For instance, brominated pyrimidines often act as inhibitors of kinases or other proteins involved in cancer progression. The presence of the bromine atom may enhance binding affinity due to halogen bonding effects, leading to increased potency against target proteins.
The applications of 2-(5-Bromopyrimidin-2-yl)acetamide are diverse:
2-(5-Bromopyrimidin-2-yl)acetamide (C₆H₆BrN₃O) crystallizes in the triclinic space group P-1 with unit cell parameters a = 4.0014(3) Å, b = 8.7232(6) Å, c = 23.0626(18) Å, α = 82.127(1)°, β = 86.897(1)°, γ = 85.932(1)°, and volume = 794.60(10) ų [1] [6]. The asymmetric unit contains two independent molecules (denoted A and B), with Z = 4. Crystallographic refinement converged at R₁ = 0.031, indicating high data accuracy. The bromine atom occupies the 5-position on the pyrimidine ring, confirmed by electron density maps and bond length analysis (C-Br = 1.894(2) Å).
Table 1: Crystallographic Data for 2-(5-Bromopyrimidin-2-yl)acetamide
Parameter | Value |
---|---|
Formula | C₆H₆BrN₃O |
Molecular Weight | 216.04 g/mol |
Crystal System | Triclinic |
Space Group | P-1 |
Unit Cell Volume | 794.60(10) ų |
Z | 4 |
R₁ (final) | 0.031 |
The dihedral angles between the pyrimidine ring and acetamide group are 7.27(11)° (Molecule A) and 8.46(11)° (Molecule B) [1] [6]. This near-planar conformation minimizes steric repulsion and facilitates intermolecular hydrogen bonding. The slight angular deviation between molecules arises from crystal packing forces rather than intrinsic electronic effects, as evidenced by identical bond lengths (C₂ₚᵧᵣᵢₘ-Cₐᵥₑ = 1.452(3) Å in both molecules).
In Molecule A, the methylene hydrogen atoms (H7AA/H7AB) exhibit crystallographic disorder resolved in two orientations with occupancy ratios of 0.57(3):0.43(3) [1] [6]. This disorder was modeled using constrained refinement (Uᵢₛₒ(H) = 1.5Uₑq(C)). The disorder indicates rotational flexibility of the acetamide methylene group, with the two conformers differing by a 15° torsion angle. No analogous disorder occurs in Molecule B, highlighting asymmetric packing effects.
Molecules assemble via bifurcated N-H···O and C-H···O hydrogen bonds, forming R₁²(5) ring motifs [1] [6] [10]. Key interactions include:
These interactions propagate supramolecular [110] chains (Fig. 1). The carbonyl oxygen acts as a dual acceptor, while C-H···O contacts augment chain stability. The Br atom shows no significant halogen bonding, consistent with its electron-withdrawing environment.
Table 2: Hydrogen Bond Geometry
D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
---|---|---|---|---|
N2A-H1NA···O1B | 0.85 | 2.16 | 3.001(2) | 169 |
N2B-H1NB···O1A | 0.83 | 2.20 | 2.985(2) | 159 |
C7A-H7AA···O1B | 1.10 | 2.54 | 3.476(3) | 142 |
Compared to N-(5-bromopyridin-2-yl)acetamide (pyridine analog), 2-(5-bromopyrimidin-2-yl)acetamide exhibits:
Pyrimidine-based structures adopt more linear chain motifs (R₁²(5)) than ladder-type networks (R₂²(8)) in non-heterocyclic bromoacetamides, underscoring the role of N-atom positioning in directing supramolecular assembly.
Table 3: Structural Comparison with Brominated Analogs
Compound | Dihedral Angle (°) | Key H-bond Motif | Unique Feature |
---|---|---|---|
2-(5-Bromopyrimidin-2-yl)acetamide | 7.27–8.46 | R₁²(5) chains | Dual N-H···O acceptance |
N-(5-Bromopyridin-2-yl)acetamide | 10.2 | R₁²(5) chains | Methyl disorder in one molecule |
2-Bromoacetamide | 0 (planar) | R₂²(8) ladders | Br···H interactions (2.98 Å) |
(5-Bromopyrimidin-2-yl)isobutylamine | 12.5 | N-H···N motifs | Aliphatic chain steric effects |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: